molecular formula C10H11FO4S B1457836 Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate CAS No. 1354940-65-0

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate

Cat. No. B1457836
M. Wt: 246.26 g/mol
InChI Key: JEGVAJVWNFGOCE-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H11FO4S . It has a molecular weight of 246.26 . The compound is typically stored at +4°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is 1S/C10H11FO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate is a white to yellow solid . It has a molecular weight of 246.26 and is typically stored at +4°C .

Scientific Research Applications

Solubility and Physical Chemistry

Research by Qian et al. (2014) focused on the solubility of related compounds, providing insights into their behavior in various organic solvents, which is crucial for their application in chemical synthesis and formulation development. The study measured the solubilities in solvents like chloroform, acetone, and ethanol, using a dynamic method with laser monitoring. The data were correlated using the modified Apelblat equation, highlighting the importance of solubility characteristics in the application of such compounds in chemical processes Qian, Wang, & Chen, 2014.

Synthesis and Chemical Reactions

Wnuk et al. (2000) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This methodology provides a novel approach for the removal of synthetically useful sulfone moieties and can be applied to the synthesis of compounds including ethyl 2-fluoro-4-(methylsulfonyl)benzoate derivatives. The research offers a mild new methodology for synthetic organic chemistry, potentially expanding the toolkit for the development of new compounds and materials Wnuk, Rios, Khan, & Hsu, 2000.

Material Science and Engineering

In the realm of material science, the study by Choi et al. (2009) on the crystal structure of related compounds, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, reveals the significance of intermolecular hydrogen bonding and packing in the design of molecular materials. Understanding these interactions is essential for the development of novel materials with specific properties, including thermal stability, solubility, and reactivity Choi, Seo, Son, & Lee, 2009.

Pharmacological Research

While adhering to the exclusion of drug use and side effects, it's worth noting that compounds similar to Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate serve as intermediates in the synthesis of more complex molecules with potential pharmacological applications. This aspect underscores the compound's role in contributing to the development of new therapeutic agents through its involvement in synthetic pathways Kubowicz-Kwaoeny et al., 2019.

properties

IUPAC Name

ethyl 2-fluoro-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGVAJVWNFGOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207062
Record name Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate

CAS RN

1354940-65-0
Record name Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-4-(methylsulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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